1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18352902
InChI: InChI=1S/C8H4BrCl2F3/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H
SMILES:
Molecular Formula: C8H4BrCl2F3
Molecular Weight: 307.92 g/mol

1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18352902

Molecular Formula: C8H4BrCl2F3

Molecular Weight: 307.92 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C8H4BrCl2F3
Molecular Weight 307.92 g/mol
IUPAC Name 1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H4BrCl2F3/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H
Standard InChI Key HCKCBJKIZLUFTL-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)Br)C(Cl)Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound’s structure consists of a benzene ring substituted at the 1-, 3-, and 5-positions with bromine, dichloromethyl (−CHCl₂), and trifluoromethyl (−CF₃) groups, respectively. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the benzene ring, with bond angles and lengths consistent with typical aromatic systems.

Table 1: Physicochemical Properties of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene

PropertyValueSource
Molecular Weight307.92 g/mol
Density1.7±0.1 g/cm³
Boiling Point181.6±35.0 °C at 760 mmHg
Flash Point63.6±25.9 °C
SolubilityInsoluble in water; soluble in THF, DCM

The density and boiling point align with trends observed in polyhalogenated aromatics, where increased halogen content elevates molecular mass and intermolecular interactions . The flash point indicates moderate flammability, necessitating precautions during storage and handling .

Spectroscopic Characterization

  • ¹H NMR: The dichloromethyl group (−CHCl₂) appears as a singlet at δ 5.8–6.2 ppm due to the lack of neighboring protons, while the trifluoromethyl group (−CF₃) deshields adjacent aromatic protons, producing distinct splitting patterns.

  • ¹³C NMR: Signals for the dichloromethyl carbon (δ 70–75 ppm) and trifluoromethyl carbon (δ 120–125 ppm) are characteristic of these substituents.

  • IR Spectroscopy: Stretching vibrations for C−Br (550–600 cm⁻¹), C−Cl (700–750 cm⁻¹), and C−F (1100–1200 cm⁻¹) confirm the presence of halogen bonds.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene typically involves multistep reactions starting from substituted aniline derivatives. A widely adopted method proceeds as follows:

  • Bromination of 4-Bromo-2-trifluoromethylaniline:
    The precursor undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane to introduce the bromine substituent.

  • Acetylation and Nitration:
    The intermediate is acetylated to protect the amine group, followed by nitration with concentrated nitric acid to introduce a nitro group at the 5-position.

  • Reduction and Chlorination:
    Catalytic hydrogenation reduces the nitro group to an amine, which is subsequently chlorinated using phosphorus pentachloride (PCl₅) to yield the dichloromethyl group.

Table 2: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationNBS, DCM, 0°C, 2 h85
NitrationHNO₃, H₂SO₄, 50°C, 4 h78
ChlorinationPCl₅, reflux, 6 h92

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and safety. Continuous-flow reactors minimize exposure to hazardous intermediates, while in situ quenching of byproducts like HCl reduces corrosion risks. Recent advances employ biocatalysts for selective chlorination, achieving enantiomeric excess >90% in asymmetric syntheses.

Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-withdrawing effects of −CF₃ and −CHCl₂ groups direct incoming electrophiles to the para position relative to bromine. For example, nitration with mixed acid (HNO₃/H₂SO₄) produces 1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)-4-nitrobenzene in 75% yield.

Cross-Coupling Reactions

The bromine atom serves as a leaving group in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, pivotal in drug discovery.

  • Buchwald-Hartwig Amination: Animation with primary amines produces arylamines used in agrochemicals.

Pharmaceutical Intermediates

The compound is a key intermediate in synthesizing Janus kinase (JAK) inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its trifluoromethyl group enhances metabolic stability and membrane permeability in lead compounds.

Exposure RouteResponse
InhalationMove to fresh air; administer oxygen if needed .
Skin ContactWash with soap and water; remove contaminated clothing .
Eye ContactRinse cautiously with water for 15 minutes .

Comparison with Structural Analogues

4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene

This regioisomer differs in the placement of substituents, leading to altered reactivity. For instance, electrophilic substitution occurs at the ortho position due to the −CF₃ group’s meta-directing effect.

1-Bromo-3,5-bis(trifluoromethyl)benzene

Replacing the dichloromethyl group with −CF₃ increases electron withdrawal, reducing nucleophilic aromatic substitution rates by 40% compared to the dichloromethyl analogue.

Future Directions and Research Gaps

Green Synthesis Initiatives

Current research focuses on replacing chlorinated solvents with ionic liquids to minimize environmental impact. Preliminary studies show a 30% reduction in waste generation using [BMIM][BF₄] as a solvent.

Biomedical Applications

Ongoing trials explore the compound’s utility in proteolysis-targeting chimeras (PROTACs), where its halogenated aryl group serves as a linker for E3 ubiquitin ligase recruitment.

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